

Unraveling the Molecular Architecture of EDMB-4en-PINACA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EDMB-4en-PINACA

Cat. No.: B10827531

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This in-depth technical guide provides a comprehensive elucidation of the chemical structure of **EDMB-4en-PINACA**, a synthetic cannabinoid of forensic and research interest. Through a detailed presentation of analytical data and experimental protocols, this document aims to equip researchers with the necessary information for the accurate identification and characterization of this compound.

Chemical Identity and Properties

EDMB-4en-PINACA is formally known as ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate.^[1] It is recognized as an analytical reference standard and is structurally analogous to other known synthetic cannabinoids.^[1] The compound's molecular formula is $C_{21}H_{29}N_3O_3$, with a formula weight of 371.5 g/mol.^[1] It is typically supplied as a solution in acetonitrile, in which it is soluble.^[1]

Property	Value	Source
Formal Name	ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate	[1]
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₃	[1]
Formula Weight	371.5 g/mol	[1]
Purity (as reference standard)	≥98%	[1]
Formulation	A 10 mg/ml solution in acetonitrile	[1]
SMILES	<chem>O=C(N--INVALID-LINK--C(C)(C)C1=NN(CCCC=C)C2=C1C=CC=C2</chem>	[1]
InChI	InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1	[1]

Spectroscopic and Chromatographic Data

The structural elucidation of **EDMB-4en-PINACA** relies on a combination of spectroscopic and chromatographic techniques. Below are the key analytical data and the experimental conditions under which they were obtained.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the identification of volatile and semi-volatile compounds like **EDMB-4en-PINACA**. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers high-resolution mass accuracy, enabling the determination of the elemental composition of the parent molecule and its fragments.

While specific fragmentation data for **EDMB-4en-PINACA** is not readily available in the searched literature, the fragmentation pathways of the closely related analog, MDMB-4en-PINACA, can provide valuable insights. Key fragmentation for MDMB-4en-PINACA includes the formation of an acylium-indazole-alkyl ion at m/z 213 as the base peak, an acylium-indazole ion at m/z 145, and a methyldiene-indazolium ion at m/z 131, confirming the indazole-carboxy moiety.^[2] A fragment ion at m/z 301 is also observed, resulting from a McLafferty rearrangement of the molecular ion.^[2]

Table 1: GC-MS and LC-QTOF-MS Parameters for the Analysis of EDMB-PINACA^[3]

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Instrument	Agilent 5975 Series GC/MSD System	Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column	Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Carrier Gas/Mobile Phase	Helium (Flow: 1.46 mL/min)	A: Ammonium formate (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50)
Temperature Program/Gradient	Injection Port: 265 °C, Transfer Line: 300 °C, MS Source: 230 °C, MS Quad: 150 °C, Oven: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min	Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Injection	Splitless, 1 µL	10 µL
Mass Scan Range	40-550 m/z	TOF MS: 100-510 Da, MS/MS: 50-510 Da
Retention Time	7.46 min	10.66 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the literature confirms the use of NMR in the structural confirmation of related synthetic cannabinoids, specific ¹H and ¹³C NMR data for **EDMB-4en-PINACA** were not available in the searched results. However, for structurally similar compounds, NMR is used to confirm the connectivity of atoms and the stereochemistry of chiral centers.

Synthesis

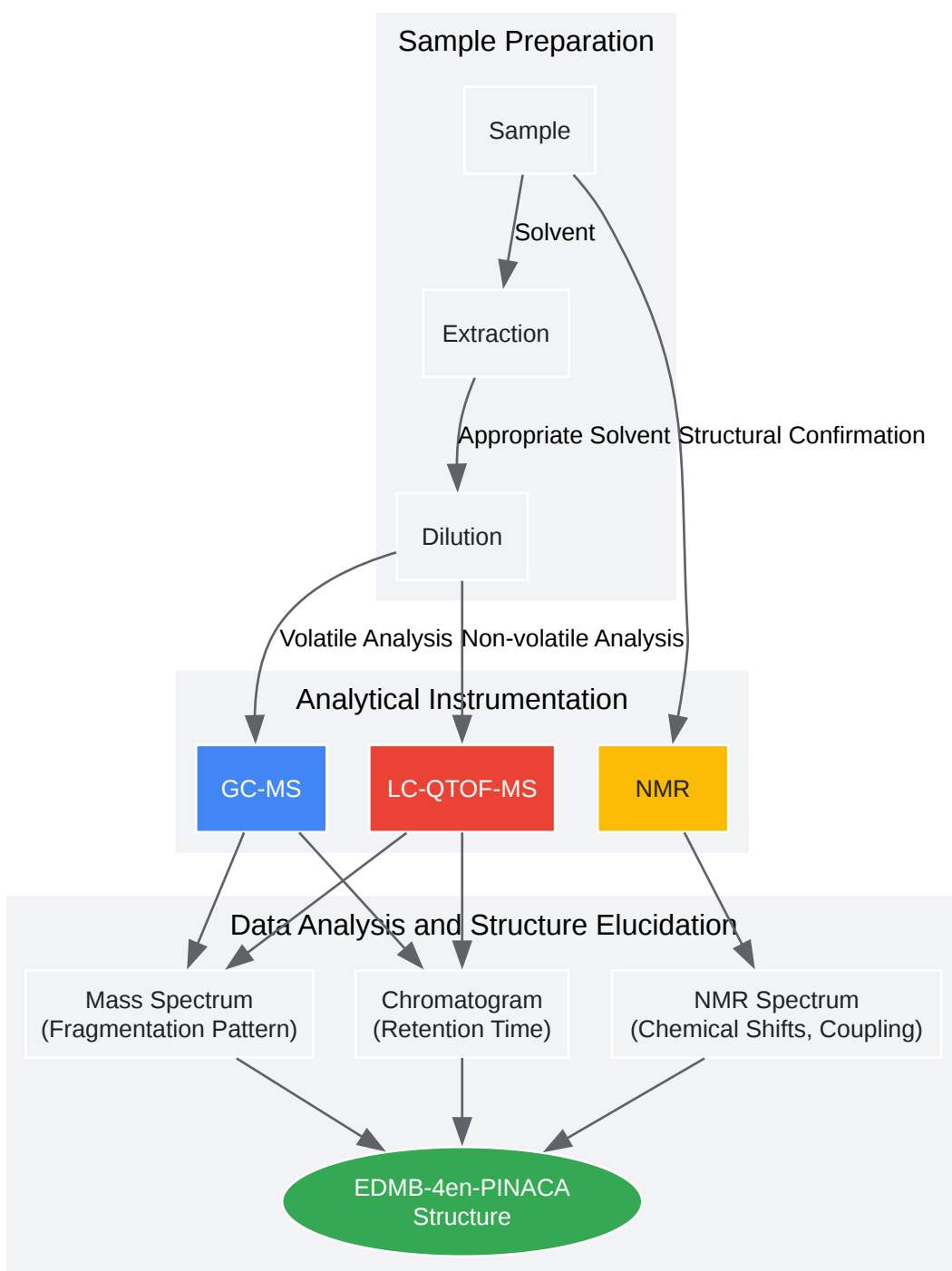
A specific, detailed synthesis protocol for **EDMB-4en-PINACA** is not explicitly available in the reviewed literature. However, a general method for the synthesis of indazole-3-carboxamide synthetic cannabinoids can be adapted. This typically involves a two-step process: N-alkylation

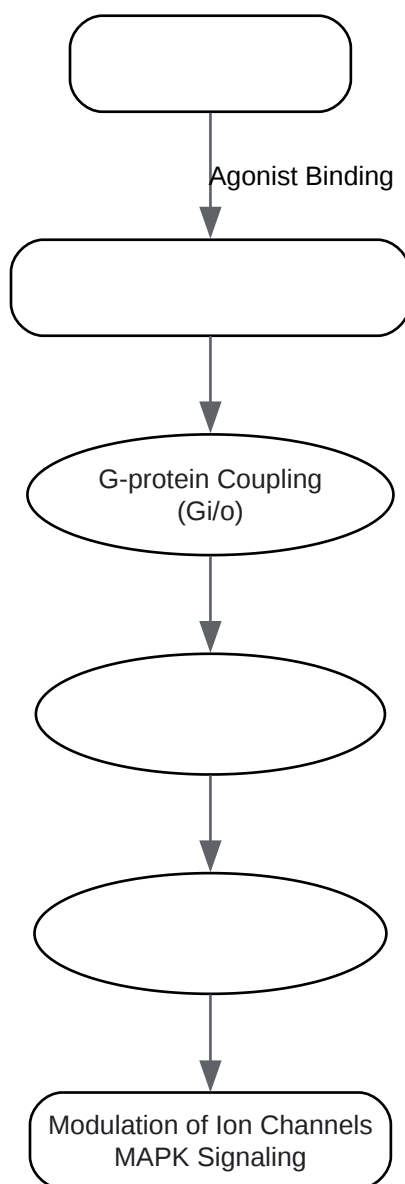
of an indazole-3-carboxylic acid derivative followed by amide coupling with the appropriate amino acid ester.

A plausible synthetic route for **EDMB-4en-PINACA** would start with the N-alkylation of ethyl 1H-indazole-3-carboxylate with 5-bromopent-1-ene. The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. Finally, the carboxylic acid would be coupled with the ethyl ester of L-tert-leucine to yield **EDMB-4en-PINACA**.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the characterization of **EDMB-4en-PINACA**, the following diagrams have been generated using the DOT language.





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Email: info@benchchem.com